molecular formula C8H12O3S B13679854 Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate

Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate

Cat. No.: B13679854
M. Wt: 188.25 g/mol
InChI Key: YLLNZSBYUUNVJX-UHFFFAOYSA-N
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Description

Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate typically involves a series of well-defined steps. One common method includes the Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate . This reaction is highly regioselective and produces the desired compound efficiently. The reaction conditions often involve the use of a catalyst such as silver nitrate and are carried out at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of aluminosilicate catalysts in a flow system has been reported to facilitate the isomerization and transformation of related compounds . This method ensures consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions are common, where reagents like sodium methoxide are used.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Carried out in acidic or basic media at elevated temperatures.

    Reduction: Typically performed under anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar solvents such as methanol or ethanol to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylates, alcohols, and ethers. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate exerts its effects involves the formation of classical carbocations during its reactions . These carbocations are highly reactive intermediates that facilitate various chemical transformations. The compound’s unique structure allows it to participate in a range of reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate stands out due to its sulfonate group, which imparts unique reactivity and stability compared to its carboxylate, aldehyde, and nitrile counterparts. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and in applications where stability under various conditions is crucial.

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

methyl bicyclo[2.2.1]hept-5-ene-2-sulfonate

InChI

InChI=1S/C8H12O3S/c1-11-12(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

YLLNZSBYUUNVJX-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1CC2CC1C=C2

Origin of Product

United States

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